1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Overview
Description
1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Analysis and Detection
1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine and its related compounds have been studied for their biochemical properties and presence in biological samples. Takesada et al. (1963) studied the presence of similar compounds like 3,4-dimethoxyphenylethylamine in the urine of schizophrenic patients, highlighting the biochemical differences between these patients and normal subjects. This research underscores the significance of these compounds in biochemical analysis and their potential role in understanding psychiatric conditions (Takesada et al., 1963).
Carcinogenicity and Dietary Exposure
Studies have investigated the carcinogenic potential of heterocyclic amines similar to this compound. Ushiyama et al. (1991) measured the levels of carcinogenic heterocyclic amines in human urine, indicating continuous exposure to these compounds in food, which may not be formed endogenously (Ushiyama et al., 1991). Wakabayashi et al. (1993) quantified carcinogenic heterocyclic amines in various cooked foods, suggesting that humans are continuously exposed to these compounds derived from food in the normal diet (Wakabayashi et al., 1993).
Metabolism and Adduct Formation
The metabolism and adduct formation of heterocyclic amines at low doses in humans and rodents have been a subject of investigation, given their genotoxic nature and potential carcinogenicity. Turteltaub et al. (1999) utilized accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of heterocyclic amines, comparing adduct levels in human tissues and blood with those formed in rodents, which highlighted significant differences in metabolite profiles between humans and rodents (Turteltaub et al., 1999).
Dietary Assessment and Exposure Risk
Zapico et al. (2022) conducted a pilot study for the dietary assessment of xenobiotics derived from food processing, including heterocyclic amines, in an adult Spanish sample. This study aimed to describe the intake of these compounds and identify dietary and lifestyle-related factors, emphasizing the need to adjust their intake to levels recommended by health agencies due to their wide presence and levels of intake in different sources (Zapico et al., 2022).
Health Impact and Disease Correlation
Research has also been conducted to understand the impact of similar compounds on health and their correlation with diseases. Sinha et al. (2000) investigated the risk of lung cancer posed by different heterocyclic amines in the diet, finding significant excess risks associated with some of these compounds, which may indicate a potential health hazard (Sinha et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-4-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-7-15-16(13(9)14)8-10-4-5-11(17-2)12(6-10)18-3/h4-7H,8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJSJYBDDFYHFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC(=C(C=C2)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189661 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152526-79-8 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152526-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.